molecular formula C9H14O3 B1353936 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde CAS No. 93245-98-8

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Cat. No. B1353936
CAS RN: 93245-98-8
M. Wt: 170.21 g/mol
InChI Key: HFBULKBCEFQYCJ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is a chemical compound with the molecular formula C9H14O3 . It is used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic TRPM8 receptor modulators and apoptosis-inducing agents .


Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde involves selective deketalization in acidic solution . The catalytic effects of different acids have been compared, and acetic acid (HAc) was selected as the catalyst . A highly chemoselective reaction was observed in the presence of all N-nucleophiles resulting in the formation of the corresponding carboxamide derivative .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is characterized by a spirocyclic structure with two oxygen atoms forming a dioxane ring . The compound has a molecular weight of 170.21 .


Chemical Reactions Analysis

The chemical reactivity of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is enhanced due to its spirocyclic structure . It displays a broader substrate scope in the Castagnoli-Cushman reaction with imines .


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 268.3±40.0 °C at 760 mmHg, and a flash point of 106.7±13.8 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond . Its polar surface area is 36 Å2 .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is used as a reactant in various chemical reactions .
    • Methods of Application : It’s used in Proline-catalyzed Diels Alder reaction, Stereodivergent synthesis of carbahexofuranoses employing a Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
  • Natural Product Synthesis

    • Summary of Application : A related compound, 1,6,9-Tri-oxaspiro[4.5]decanes, has been synthesized from D-Glucose . This compound is a structural motif of spiroacetal natural products, which are essential for their biological activity .
    • Methods of Application : The synthesis involves an efficient and stereocontrolled route to the ®- and (S)- configurated 1,6,9- trioxaspiro[4.5]decane ring system .
    • Results or Outcomes : The synthesized 1,6,9-Tri-oxaspiro[4.5]decanes could potentially lead to novel antibiotics and selective anticancer agents .

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H303, H313, and H333 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBULKBCEFQYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432508
Record name 1,4-dioxaspiro[4.5]decane-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

CAS RN

93245-98-8
Record name 1,4-dioxaspiro[4.5]decane-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.5]decane-8-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Diisobutyl aluminium hydride (1.5 M solution in toluene, 102 ml, 153 mmole) was added dropwise to a solution of 1,4-dioxa-spiro[4.5]decane-8-carboxylic acid ethyl ester 4 (32.13 g, 150 mmole) in absolute toluene (160 ml) at −70° to −65° C. under argon and stirred for 30 minutes. The reaction mixture was then quenched at −70° to −60° C. by adding methanol (80 ml). The reaction solution was heated to RT, saturated sodium chloride solution (100 ml) was added, and the reaction solution was suction filtered through diatomaceous earth. The diatomaceous earth was washed twice with ethyl acetate, and the aqueous solution was separated and extracted twice with ethyl acetate. The combined organic extracts were washed with saturated sodium chloride solution, dried over sodium sulfate, and concentrated by evaporation in vacuo.
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
32.13 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester (32.13 g, 150 mmol) in absol. toluene (160 ml) was combined dropwise at −70 to −65° C. under argon with diisobutylaluminium hydride (1.5 M solution in toluene, 102 ml, 153 mmol) and stirred for 30 min. The batch was then quenched at −70 to −60° C. by addition of methanol (80 ml). The reaction solution was heated to RT, combined with saturated sodium chloride solution (100 ml) and the reaction solution removed by suction filtration through diatomaceous earth. The diatomaceous earth was washed twice with ethyl acetate, the aqueous solution separated and extracted twice with ethyl acetate. The combined organic extracts were washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated under a vacuum.
Quantity
32.13 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
7
Citations
E Baston, OIA Salem… - Archiv der Pharmazie: An …, 2003 - Wiley Online Library
In search of novel nonsteroidal mimics of steroidal inhibitors of 5α reductase, 4‐(2‐phenylethyl)cyclohex‐1‐ene carboxylic acids 1—5 were synthesized with different substituents in …
Number of citations: 14 onlinelibrary.wiley.com
WL Jia, SV Ces… - The Journal of Organic …, 2021 - ACS Publications
Divergent total syntheses of 10 yaequinolone-related natural products have been achieved for the first time by late-stage C–H olefination of 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(…
Number of citations: 11 pubs.acs.org
DY Ong, S Chiba - Synthesis, 2020 - thieme-connect.com
A new protocol for the controlled reduction of nitriles to aldehydes was developed using a combination of sodium hydride and zinc chloride. The iminyl zinc intermediates derived from …
Number of citations: 12 www.thieme-connect.com
YJ Wu, H He, R Bertekap, R Westphal, S Lelas… - Bioorganic & medicinal …, 2013 - Elsevier
This report describes the synthesis, structure–activity relationships and activity of piperidine, homopiperidine, and azocane derivatives combining NK 1 receptor (NK 1 R) antagonism …
Number of citations: 25 www.sciencedirect.com
G Yue, L Yang, C Yuan, B Du, B Liu - Tetrahedron, 2012 - Elsevier
Chloranthalactones A, B, F, 9-hydroxy heterogorgiolide, and shizukanolide E are a family of natural lindenane-type sesquiterpenoids isolated mainly from chloranthaceae. A general …
Number of citations: 52 www.sciencedirect.com
H Amada, Y Sekiguchi, N Ono, T Koami… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives was synthesized as transforming growth factor-β (TGF-β) type I receptor (also known as activin…
Number of citations: 13 www.sciencedirect.com
Y Chen, M Leonardi, P Dingwall, R Labes… - The Journal of …, 2018 - ACS Publications
Cheap and readily available aqueous formaldehyde was used as a formylating reagent in a homologation reaction with nonstabilized diazo compounds, enabled by UV photolysis of …
Number of citations: 25 pubs.acs.org

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